molecular formula C18H18FN5O2 B3010680 N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-67-3

N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3010680
CAS No.: 1291836-67-3
M. Wt: 355.373
InChI Key: JCVIUDRGOXTOGD-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O2 and its molecular weight is 355.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research efforts have been directed towards the synthesis and characterization of novel heterocyclic compounds, including triazole derivatives, due to their promising biological profiles. These compounds are synthesized through various chemical processes and evaluated for their biological activities, such as enzyme inhibition potential. For instance, a study by Saleem et al. (2018) explored the facile synthesis, crystal structure, and biological activities of a triazole derivative, showcasing its potential as an enzyme inhibitor to control diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Structural and Theoretical Analysis

The molecular structure, intermolecular interactions, and theoretical aspects of triazole derivatives are subjects of keen interest. Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, highlighting the significance of intermolecular interactions through X-ray diffraction and theoretical calculations (Shukla et al., 2014).

Antimicrobial and Antitumour Activities

The antimicrobial and antitumor potentials of triazole derivatives are explored through the synthesis of new compounds and evaluation against various microorganisms and cancer cell lines. For example, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds with good or moderate activity (Bektaş et al., 2010). Additionally, Hao et al. (2017) investigated the synthesis, crystal structure, and antitumor activity of a morpholino-indazole carboxamide derivative, demonstrating its effectiveness in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-ethoxybenzyl chloride with sodium azide to form 3-ethoxybenzyl azide. This intermediate is then reacted with 2-fluoroaniline in the presence of copper(I) iodide to form the desired triazole. The resulting triazole is then coupled with 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO-NCO) to form the final product.", "Starting Materials": [ "3-ethoxybenzyl chloride", "sodium azide", "2-fluoroaniline", "copper(I) iodide", "4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO-NCO)" ], "Reaction": [ "3-ethoxybenzyl chloride + sodium azide → 3-ethoxybenzyl azide", "3-ethoxybenzyl azide + 2-fluoroaniline + copper(I) iodide → N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide intermediate", "N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide intermediate + 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO-NCO) → N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide" ] }

CAS No.

1291836-67-3

Molecular Formula

C18H18FN5O2

Molecular Weight

355.373

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18FN5O2/c1-2-26-13-7-5-6-12(10-13)11-20-18(25)16-17(23-24-22-16)21-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24)

InChI Key

JCVIUDRGOXTOGD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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